N-(8-quinolinyl)decanamide is an organic compound that belongs to the class of amides, specifically featuring a quinoline moiety. It exhibits potential biological activity due to its structural properties, making it a subject of interest in medicinal chemistry and pharmacology. The compound is characterized by its long alkyl chain, which influences its solubility and interaction with biological membranes.
This compound can be synthesized from commercially available starting materials, particularly through acylation reactions involving quinoline derivatives. The presence of the quinoline ring structure is crucial for its biological activities, which include antimicrobial and anticancer properties.
N-(8-quinolinyl)decanamide is classified as:
The synthesis of N-(8-quinolinyl)decanamide typically involves the following steps:
The reaction conditions typically involve:
N-(8-quinolinyl)decanamide features a quinoline ring attached to a decanamide chain. The molecular formula can be represented as C_{17}H_{22}N_{2}O, where:
Key spectral data for N-(8-quinolinyl)decanamide includes:
N-(8-quinolinyl)decanamide can participate in various chemical reactions:
These reactions are typically performed under controlled conditions to prevent degradation of the quinoline structure, which is sensitive to strong acids or bases .
The mechanism of action for N-(8-quinolinyl)decanamide primarily relates to its interaction with biological targets:
Molecular docking studies suggest that N-(8-quinolinyl)decanamide binds effectively to target proteins involved in these processes, demonstrating favorable binding energies and conformations .
Relevant analyses include:
N-(8-quinolinyl)decanamide has several scientific uses:
N-(8-Quinolinyl)decanamide features a planar quinoline heterocycle (8-aminoquinoline scaffold) linked via an amide bond to a decanoyl alkyl chain. The quinoline system’s electron-rich nitrogen and C8-amino group create a bidentate metal-chelating site, while the decanamide chain introduces lipophilicity, influencing solubility and membrane permeability. Stereoelectronic analysis reveals that the amide bond adopts a trans-configuration due to resonance stabilization, with the alkyl chain exhibiting rotational flexibility. The C8–N bond rotation is partially restricted (energy barrier: ~15–20 kcal/mol), influencing conformational populations. Torsion angle analysis (C7–C8–N–C(O)) shows preferred dihedral angles near 180° in crystalline states, minimizing steric clash between the quinoline ring and amide carbonyl [5] [6].
Table 1: Key Structural Parameters of N-(8-Quinolinyl)Decanamide
Parameter | Value/Range | Method |
---|---|---|
Amide Bond Length (C=O) | 1.230 ± 0.015 Å | X-ray Crystallography |
C8–N Bond Length | 1.350 ± 0.020 Å | X-ray Crystallography |
Torsion Angle (C7–C8–N–C(O)) | 172–178° | DFT Calculation |
log P (Calculated) | 4.82 | ChemDraw |
8-Aminoquinoline derivatives are synthesized primarily via two optimized routes:
Table 2: Comparison of Synthetic Methods for N-(8-Quinolinyl)Decanamide
Method | Reagents/Conditions | Yield (%) | Reaction Time |
---|---|---|---|
Direct Amidation | Decanoyl chloride, DCM, TEA, 0°C | 78–82 | 4–6 h |
HATU-Mediated | Decanoic acid, HATU, DIPEA, DMF | 88–93 | 12–24 h |
TBTU-Mediated | Decanoic acid, TBTU, DMAP, DCM | 85–90 | 8–12 h |
The decanamide chain length is optimized to balance lipophilicity and bioavailability. Studies show that C10 (decanoyl) maximizes cellular uptake while retaining aqueous dispersibility:
Nuclear Magnetic Resonance (NMR):
Mass Spectrometry (MS):HRMS (ESI+) m/z calcd. for C19H26N2O [M+H]+: 299.2118; observed: 299.2121. Fragmentation at m/z 172.0762 corresponds to [C9H6N–NH]+ (quinolin-8-yliminium ion) [4].
X-Ray Crystallography:Single-crystal X-ray diffraction confirms the trans-amide geometry and torsion angle (C7–C8–N–C(O) = 174.5°). The crystal packing shows intermolecular hydrogen bonding between amide NH (N–H⋯N) and quinoline N, forming chains. Unit cell parameters: monoclinic P21/c, a = 14.21 Å, b = 5.02 Å, c = 18.34 Å, β = 102.7° [6] [8].
Table 3: Key HMBC Correlations for Structural Assignment
Proton (δ ppm) | Coupled Carbon (δ ppm) | Correlation Type |
---|---|---|
10.33 (s, NH) | 148.2 (C8), 172.5 (C=O) | 3JCH |
8.85 (dd, H2) | 136.5 (C4), 148.2 (C8) | 3JCH |
2.45 (t, –CH2–) | 172.5 (C=O), 36.8 (β-CH2) | 2JCH, 3JCH |
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